Ethyl 2-methyl-3-phenylpentanoate
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Overview
Description
Ethyl 2-methyl-3-phenylpentanoate is an organic compound with the molecular formula C14H20O2 It is an ester, characterized by its pleasant odor, and is often used in the fragrance and flavor industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-3-phenylpentanoate can be synthesized through the esterification of 2-methyl-3-phenylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve the desired purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-phenylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-methyl-3-phenylpentanoic acid and ethanol.
Reduction: 2-methyl-3-phenylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-3-phenylpentanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the fragrance and flavor industry for its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-3-phenylpentanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its metabolism and potential biological effects.
Comparison with Similar Compounds
Ethyl 2-methyl-3-phenylpentanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structure, which includes a phenyl group and a branched alkyl chain. This structural uniqueness contributes to its distinct physical and chemical properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl benzoate
- Isopropyl butyrate
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
ethyl 2-methyl-3-phenylpentanoate |
InChI |
InChI=1S/C14H20O2/c1-4-13(11(3)14(15)16-5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3 |
InChI Key |
LEFMKRKZNAOXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C)C(=O)OCC |
Origin of Product |
United States |
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